molecular formula C11H13NS2 B13248227 [1-(Thiophen-2-yl)ethyl](thiophen-2-ylmethyl)amine

[1-(Thiophen-2-yl)ethyl](thiophen-2-ylmethyl)amine

Cat. No.: B13248227
M. Wt: 223.4 g/mol
InChI Key: CYDFIWHBAAWJLU-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethylamine is an aromatic amine compound with the molecular formula C11H13NS2 It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)ethylamine typically involves multiple steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine

Industrial Production Methods

Industrial production methods for 1-(Thiophen-2-yl)ethylamine are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid

    Reduction: Thiophene-2-ethylamine

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

1-(Thiophen-2-yl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-ethylamine
  • Thiophene-2-carboxylic acid
  • Thiophene-2-methylamine

Uniqueness

1-(Thiophen-2-yl)ethylamine is unique due to its dual thiophene rings, which confer distinct electronic properties. This makes it particularly useful in applications requiring specific conductivity or reactivity profiles .

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

1-thiophen-2-yl-N-(thiophen-2-ylmethyl)ethanamine

InChI

InChI=1S/C11H13NS2/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h2-7,9,12H,8H2,1H3

InChI Key

CYDFIWHBAAWJLU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCC2=CC=CS2

Origin of Product

United States

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